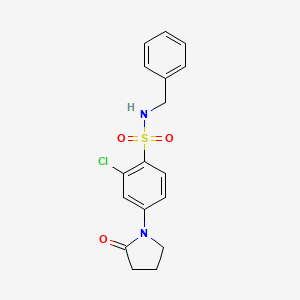![molecular formula C20H20ClNO5 B11069097 (4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one](/img/structure/B11069097.png)
(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one” is a complex organic molecule featuring a furan ring, a nitrophenyl group, and a tetramethyldihydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the furan ring, the introduction of the nitrophenyl group, and the final assembly of the tetramethyldihydrofuran structure. Common synthetic routes may involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrophenyl group: This step may involve nitration reactions followed by chlorination.
Assembly of the tetramethyldihydrofuran structure: This can be done through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits any bioactive properties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20ClNO5 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
(4Z)-4-[[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C20H20ClNO5/c1-11-8-16(22(24)25)15(21)10-13(11)17-7-6-12(26-17)9-14-18(23)20(4,5)27-19(14,2)3/h6-10H,1-5H3/b14-9+ |
InChI Key |
SIMFARLSWNJRBR-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)C(OC3(C)C)(C)C)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)C(OC3(C)C)(C)C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B11069023.png)
![4-{[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B11069031.png)
![N-[2-(1-adamantyloxy)ethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B11069038.png)
![Bis[2-(2-pyridyl)ethyl]amine](/img/structure/B11069043.png)
![2-Amino-4-[4-(diethylamino)phenyl]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B11069045.png)
![4,7-diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11069053.png)

![{[6-Amino-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11069065.png)
![5-(2-Chloro-6-fluorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11069070.png)
![3-{[(4-Ethylphenoxy)acetyl]amino}benzyl (4-ethylphenoxy)acetate](/img/structure/B11069083.png)
![methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B11069090.png)
![1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B11069096.png)
![Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B11069103.png)
